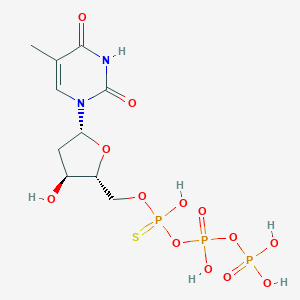
4-(1H-Imidazol-1-yl)benzoesäure
Übersicht
Beschreibung
4-(1H-Imidazol-1-yl)benzoic acid is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(1H-Imidazol-1-yl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(1H-Imidazol-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-Imidazol-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Metall-organischen Gerüsten (MOFs)
4-(1H-Imidazol-1-yl)benzoesäure wird bei der Synthese von MOFs verwendet, da sie als zweizähniger Ligand fungieren kann und mit Metallionen koordiniert, um stabile Strukturen zu bilden. Diese MOFs haben Anwendungen in der Gasspeicherung, Katalyse und als Sensoren .
Photolumineszierende Materialien
Die Verbindung wird verwendet, um Materialien zu erzeugen, die eine einstellbare Photolumineszenz bei Thermochromie aufweisen. Diese Eigenschaft ist wertvoll für die Entwicklung von Temperatursensoren und -schaltern, die ihre Farbe als Reaktion auf Temperaturschwankungen ändern .
Pharmazeutische Forschung
In der pharmazeutischen Forschung dient diese Verbindung als Vorläufer für die Synthese von Imidazolderivaten, die auf ihr therapeutisches Potenzial untersucht werden, einschließlich antifungizider, antibakterieller und krebshemmender Aktivitäten .
Enzyminhibitionstudien
This compound wird in der biochemischen Forschung verwendet, um ihre Bindungsaffinität zu Enzymen wie Cytochrom P450s zu untersuchen. Dies hilft beim Verständnis des Mechanismus der Enzyminhibition, der für die Medikamentenentwicklung entscheidend ist .
Chemische Synthese
Als vielseitiger Baustein in der organischen Synthese wird es zum Aufbau komplexer Moleküle verwendet, insbesondere bei der Synthese von heterocyclischen Verbindungen, die eine Kernstruktur in vielen Arzneimitteln und Agrochemikalien darstellen .
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .
Zukünftige Richtungen
Future research could explore the potential applications of 4-(1H-Imidazol-1-yl)benzoic acid and similar compounds. For instance, some coordination frameworks constructed from similar compounds exhibit tunable photoluminescences upon thermochromisms . Additionally, imidazole compounds are known for their broad range of chemical and biological properties , suggesting potential for further exploration in various fields.
Wirkmechanismus
Target of Action
The primary target of 4-(1H-Imidazol-1-yl)benzoic acid is the CYP199A4 enzyme . This enzyme is a bacterial cytochrome P450 enzyme from Rhodopseudomonas palustris HaA2 . The CYP199A4 enzyme plays a crucial role in the metabolism of various substances, including drugs and toxins .
Mode of Action
4-(1H-Imidazol-1-yl)benzoic acid interacts with its target, the CYP199A4 enzyme, by binding to its ferric and ferrous heme . This binding induces a red shift in the Soret wavelength (424 nm) in the ferric enzyme, along with an increase and a decrease in the intensities of the δ and α bands, respectively .
Biochemical Pathways
It is known that the compound’s interaction with the cyp199a4 enzyme can influence the enzyme’s activity and thus potentially affect the metabolic pathways in which the enzyme is involved .
Pharmacokinetics
The compound’s molecular weight (18819 g/mol) and its solid physical form suggest that it may have certain pharmacokinetic characteristics that influence its bioavailability.
Result of Action
The molecular and cellular effects of 4-(1H-Imidazol-1-yl)benzoic acid’s action are largely dependent on its interaction with the CYP199A4 enzyme . By binding to this enzyme, the compound can potentially influence the enzyme’s activity and thus affect various metabolic processes .
Action Environment
The action, efficacy, and stability of 4-(1H-Imidazol-1-yl)benzoic acid can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s efficacy may be influenced by the specific conditions in which it is used, such as the presence of other substances that can interact with the CYP199A4 enzyme .
Eigenschaften
IUPAC Name |
4-imidazol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIDZIWWYNTQOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353057 | |
| Record name | 4-(1H-Imidazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17616-04-5 | |
| Record name | 4-(1H-Imidazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-Imidazolyl)benzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B108087.png)
